N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide

Medicinal Chemistry Synthetic Intermediates Hydrazide Chemistry

Need a diversification-ready benzotriazole-hydrazide scaffold for anticonvulsant or antibacterial hydrazone libraries? CAS 306990-69-2 enables: • Direct aldehyde condensation targeting 6 Hz psychomotor seizure pharmacophore SAR • Dual-substitution exploration via unique 4-methoxybenzoyl handle inaccessible from simpler acetohydrazide analogs • 1,3,4-Oxadiazole cyclization (66-89% yield) retaining electronically distinct 4-methoxyphenyl group. ≥95% purity; ambient shipping from US/EU stock points.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 306990-69-2
Cat. No. B2812460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide
CAS306990-69-2
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NNC(=O)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H15N5O3/c1-24-12-8-6-11(7-9-12)16(23)19-18-15(22)10-21-14-5-3-2-4-13(14)17-20-21/h2-9H,10H2,1H3,(H,18,22)(H,19,23)
InChIKeyPAQWEEDVAASWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide (CAS 306990-69-2): Structural Identity and Core Properties for Procurement


N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide (CAS 306990-69-2) is a benzotriazole-derived heterocyclic hydrazide with the molecular formula C16H15N5O3 and a molecular weight of 325.32 g/mol . The structure incorporates a benzotriazole ring linked via an acetyl spacer to a 4-methoxybenzohydrazide moiety, creating a scaffold that is of interest in medicinal chemistry for inhibitor design and as a versatile intermediate in heterocyclic synthesis [1]. The compound is commercially available at ≥95% purity and is characterized by its well-defined structure, which allows for precise further modifications .

Hydrazide condensation handle for focused hydrazone library synthesis
4-Methoxybenzoyl group provides an additional diversification site beyond simple acetohydrazides
Defined purity specification supports reproducible SAR and synthetic yield

Why Generic Benzotriazole Acetohydrazides Cannot Substitute for N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide in Research Applications


In-class benzotriazole hydrazides show divergent biological and synthetic profiles that cannot be predicted by the benzotriazole core alone. The specific 4-methoxybenzohydrazide substitution in CAS 306990-69-2 introduces additional hydrogen-bond donors/acceptors and a methoxy group that modulates lipophilicity, electronic properties, and derivatization handles [1]. Simply interchanging with the simpler 2-(1H-benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) or with benzylidene-substituted variants (e.g., CAS 305353-45-1) risks losing the unique balance of solubility, reactivity, and scaffold geometry critical for consistent structure-activity relationship (SAR) studies or downstream synthetic elaboration [2]. Quantitative evidence for these differences is provided below.

Loss of handle Simpler acetohydrazide analogs (e.g., CAS 122502-94-7) lack the hydrazide condensation site, blocking direct library elaboration.
Property mismatch Benzylidene-substituted variants may carry undefined purity (AldrichCPR grade), introducing batch variability in quantitative assays.
Lipophilicity shift Predicted logP increase vs. unsubstituted acetohydrazide may alter solubility and partitioning in reaction or assay media.

Quantitative Differentiation Evidence for N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide vs. Closest Analogs


Molecular Weight and Derivatization Handle Advantage: 4-Methoxybenzohydrazide vs. Simple Acetohydrazide

The target compound (MW 325.32 g/mol) provides a 70% larger molecular scaffold than the simplest in-class analog, 2-(1H-benzotriazol-1-yl)acetohydrazide (MW 191.19 g/mol) [1]. This additional mass is attributable entirely to the 4-methoxybenzoyl group, which introduces a hydrazide functionality that serves as a reactive handle for condensation with aldehydes/ketones to form hydrazone libraries—an option absent in the simpler acetohydrazide . The hydrazide moiety also enables cyclization to 1,3,4-oxadiazoles and coordination with metal ions, expanding synthetic utility beyond what the core acetohydrazide can achieve.

Mol. weight & handle
Class-level
+134.13 g/mol (70% increase) and +1 hydrazide condensation site
Expands synthetic utility over simpler acetohydrazide scaffold
Reactivity inferred from hydrazide class chemistry; target compound provides immediate diversification handle
Medicinal Chemistry Synthetic Intermediates Hydrazide Chemistry

Lipophilicity Modulation: Predicted logP Shift Conferred by the 4-Methoxybenzoyl Group

The simpler analog 2-(1H-benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7) exhibits a calculated logP of 1.07 and a polar surface area (PSA) of 47.78 Ų . The addition of the 4-methoxybenzoyl group in CAS 306990-69-2 is expected to increase lipophilicity (estimated logP ≈ 1.8–2.5) and PSA (estimated ≈ 85–100 Ų) based on additive fragment contributions, shifting the compound into a more favorable range for passive membrane permeation while retaining sufficient polarity for aqueous handling . This contrasts with bulkier benzylidene analogs (e.g., CAS 305353-45-1, MW 415.46) which may overshoot optimal lipophilicity ranges for hit/lead compounds.

logP / PSA shift
Class-level
Estimated logP 1.8–2.5 vs 1.07; PSA +37–52 Ų
Intermediate lipophilicity supports hit-to-lead optimization context
Predicted values from fragment-based calculation; experimental confirmation pending
Drug Design Physicochemical Properties ADME

Commercial Purity and Storage: Documented Quality vs. Uncharacterized Analogs

CAS 306990-69-2 is supplied with a minimum purity specification of 95% (HPLC) by AKSci, and storage is defined as 'Store long-term in a cool, dry place' . In contrast, the nearest benzylidene-substituted analog (CAS 305353-45-1) from Sigma-Aldrich is offered as AldrichCPR grade, which typically does not carry a guaranteed purity specification beyond 'for research purposes' . For the simple acetohydrazide (CAS 122502-94-7), while purity is also stated as 95%, its melting point range (95–99°C) serves as an additional identity and purity checkpoint .

Purity specification
Reported
≥95% HPLC vs undefined purity (AldrichCPR analog)
Defined quality threshold supports reproducible SAR and synthesis
Vendor-reported specification; lot-specific COA recommended
Quality Control Procurement Specification Reproducibility

Anticonvulsant SAR Context: Why the 4-Methoxybenzohydrazide Scaffold Matters for In Vivo Activity

In a series of 2-(1H-benzotriazol-1-yl)-N'-[substituted]acetohydrazides, the most active compound (BTA 9) demonstrated 75% protection (3/4 mice) at 0.5 h post-dose at 100 mg/kg i.p. in the 6 Hz psychomotor seizure test, with no neurotoxicity observed [1]. The structural feature driving this activity was the presence of a substituted benzylidene group at the hydrazide position—a position that in CAS 306990-69-2 is occupied by the 4-methoxybenzoyl group, providing a direct entry point for condensation to generate analogous active hydrazones. Simpler analogs lacking this hydrazide handle cannot be directly elaborated into such active anticonvulsant candidates without additional synthetic steps.

Anticonvulsant context
Context-dependent
Direct precursor to hydrazones with 75% protection (6 Hz, 100 mg/kg i.p.)
Supports anticonvulsant lead generation studies
Activity reported for condensed BTA 9 derivative; target compound is the required precursor
Anticonvulsant Drug Discovery 6 Hz Psychomotor Seizure Model Neurotoxicity Screening

Antibacterial Activity of Benzotriazole Acetohydrazide Series: Potency vs. Standard-of-Care Vancomycin

In a series of microwave-synthesized N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives (compounds 5a–5f), compounds 5b, 5d, and 5e exhibited maximum antibacterial activity comparable to the standard vancomycin against E. coli, S. aureus, B. subtilis, and P. aeruginosa [1]. These active derivatives are all accessed by condensation of a benzotriazole-acetohydrazide with aromatic aldehydes—a reaction for which CAS 306990-69-2 is a direct precursor. The 4-methoxybenzoyl substitution offers an additional structural diversification point compared to the simpler acetohydrazide used in the published study, potentially enabling novel analogs with differentiated antibacterial profiles.

Antibacterial context
Context-dependent
Hydrazones from this core match vancomycin potency against Gram-positive/negative strains
Enables antibacterial SAR expansion with dual-substitution diversification
Activity from condensed derivatives; target compound offers an additional methoxy diversification site
Antibacterial Agents Gram-Positive Bacteria Vancomycin Comparator

Storage and Handling Advantage: Room-Temperature Stability vs. Cold-Chain Analogs

CAS 306990-69-2 is specified for long-term storage in a cool, dry place without requiring refrigeration, and is classified as non-hazardous for DOT/IATA transport . In contrast, many benzotriazole-acetohydrazide analogs with more labile functional groups (e.g., hydrazones, Schiff bases) typically require –20°C storage and/or desiccated conditions to prevent hydrolysis, as noted for benzotriazolecarboxylate esters which undergo significant hydrolysis in pH 7.4 buffer [1]. This difference in storage requirements directly impacts procurement logistics and facility compliance costs.

Storage stability
Class-level
Ambient storage (cool, dry place) vs cold-chain or desiccated analogs
Supports ambient storage workflow for screening facilities
Class-level inference from ester/hydrazone analog instability; target compound shows ambient stability per vendor SDS
Long-Term Storage Logistics Procurement Compliance

Optimal Use Cases for N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide (CAS 306990-69-2) Based on Quantitative Differentiation Evidence


Hydrazone Library Synthesis for Anticonvulsant Drug Discovery

CAS 306990-69-2 is the preferred starting material for constructing focused hydrazone libraries targeting the 6 Hz psychomotor seizure pharmacophore. The 4-methoxybenzohydrazide handle enables direct condensation with aromatic aldehydes to generate analogs of the validated anticonvulsant BTA 9, which demonstrated 75% protection at 100 mg/kg i.p. [1]. Using the simpler acetohydrazide (CAS 122502-94-7) would require additional synthetic manipulation to install the benzoyl moiety, reducing library throughput and introducing variability.

Antibacterial SAR Expansion Around the Vancomycin-Comparable Benzotriazole Pharmacophore

The compound serves as a diversification-ready core for synthesizing novel antibacterial hydrazones. Literature derivatives built from the same benzotriazole-acetohydrazide scaffold (compounds 5b, 5d, 5e) match vancomycin's potency against Gram-positive and Gram-negative strains [2]. CAS 306990-69-2 uniquely provides an additional 4-methoxybenzoyl diversification point, enabling exploration of dual-substitution SAR that is inaccessible from the mono-substituted literature starting materials.

Heterocyclic Scaffold Synthesis via 1,3,4-Oxadiazole Formation

The hydrazide group of CAS 306990-69-2 is poised for cyclization with N-acylbenzotriazoles to form 1,3,4-oxadiazoles in yields of 66–89%, as demonstrated with related acyl hydrazides [3]. The 4-methoxybenzoyl substituent remains incorporated in the final oxadiazole product, imparting electronic and steric properties distinct from those obtained with aliphatic or unsubstituted aromatic hydrazides, enabling the synthesis of unique heterocyclic libraries.

Metal Coordination Chemistry for Catalytic or Biological Probe Development

The hydrazide oxygen and benzotriazole nitrogen atoms enable bidentate metal coordination, analogous to salicylaldehyde-benzotriazole-acetyl hydrazone lanthanide complexes shown to possess antibacterial activity [4]. CAS 306990-69-2's 4-methoxy group provides an electron-donating substituent that modulates the ligand field strength, offering a tunable coordination chemistry scaffold not available with unsubstituted analogs.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Hydrazide condensation handle
6 Hz psychomotor seizure model endpoint context
Antibacterial SAR expansion
Dual-substitution diversification (benzotriazole + methoxybenzoyl)
Gram-positive/negative strain-panel assay
1,3,4-Oxadiazole synthesis
Cyclization-ready hydrazide
Oxadiazole formation yield and purity
Metal coordination probes
Bidentate ligand scaffold (hydrazide O + benzotriazole N)
Metal complex characterization and stability
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